

Synthesis of 5-Nitroisophthalic Acid: A Detailed Protocol for Researchers

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Compound of Interest

Compound Name: *5-Nitroisophthalic acid*

Cat. No.: *B126730*

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Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of **5-Nitroisophthalic acid**, a crucial intermediate in the pharmaceutical and dye industries.^{[1][2][3]} The primary method detailed is the nitration of isophthalic acid using a mixture of nitric acid and sulfuric acid.^{[1][2]} This document is intended for researchers, scientists, and professionals in drug development, offering detailed methodologies, quantitative data, and a visual representation of the experimental workflow to ensure accurate and reproducible results.

Introduction

5-Nitroisophthalic acid (CAS No: 618-88-2) is a key building block in organic synthesis.^{[2][3]} Its chemical structure, featuring both carboxylic acid and nitro functional groups, makes it a versatile precursor for various active pharmaceutical ingredients (APIs) and specialty dyes.^[1] ^[2] For instance, it serves as an intermediate in the synthesis of Glycopyrrolate, a medication used for treating respiratory conditions.^{[1][2][4]} The synthesis typically involves the electrophilic aromatic substitution of isophthalic acid, where a nitro group is introduced onto the benzene ring.^[1] Both batch and continuous flow processes have been developed for its production, with the latter offering advantages in terms of safety and scalability.^{[1][5]} This protocol will focus on a standard laboratory-scale batch synthesis.

Materials and Equipment

- Reagents:

- Isophthalic acid
- Concentrated sulfuric acid (98%)
- Concentrated nitric acid (60% or 65%) or fuming nitric acid
- Deionized water
- Ice
- Equipment:
 - Three-neck round-bottom flask
 - Dropping funnel
 - Mechanical stirrer
 - Thermometer
 - Heating mantle or oil bath
 - Ice bath
 - Büchner funnel and flask
 - Vacuum pump
 - Beakers and graduated cylinders
 - Drying oven

Experimental Protocol

This protocol describes a common batch synthesis method for **5-Nitroisophthalic acid**.

1. Reaction Setup:

- In a three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 120 mL of concentrated sulfuric acid.
- While stirring, slowly add 80 g (0.48 mol) of isophthalic acid to the sulfuric acid.

2. Dissolution of Starting Material:

- Heat the mixture to approximately 60-75 °C and stir for 30 minutes to ensure complete dissolution of the isophthalic acid.[2][3]

3. Nitration Reaction:

- Once the isophthalic acid is dissolved, begin the dropwise addition of 73.5 g (0.70 mol) of 60% nitric acid from the dropping funnel.[2]
- Maintain the reaction temperature at 75 °C during the addition. The addition should be controlled to take between 2 to 2.5 hours.[2]
- After the complete addition of nitric acid, continue stirring the reaction mixture at 75 °C for an additional 2 hours.[2]

4. Reaction Quenching:

- After the reaction is complete, cool the mixture to below 50 °C.
- Slowly and carefully add 120 mL of water dropwise to the reaction mixture. An ice bath may be necessary to control the temperature during this exothermic quenching step.
- Continue cooling the mixture to room temperature to allow for the precipitation of the product.

5. Product Isolation and Purification:

- Isolate the precipitated solid by vacuum filtration using a Büchner funnel.
- Wash the filter cake thoroughly with three portions of pure water to remove any residual acid.

- For further purification, transfer the filter cake to a beaker containing 120 mL of pure water. Heat the suspension with stirring until the solid dissolves.
- Allow the solution to cool to room temperature, inducing crystallization of the purified product.
- Collect the white crystalline solid by vacuum filtration.

6. Drying:

- Dry the purified **5-Nitroisophthalic acid** in a vacuum oven at 60 °C to a constant weight. The final product should be a light cream or white crystalline powder.[\[1\]](#)[\[2\]](#)

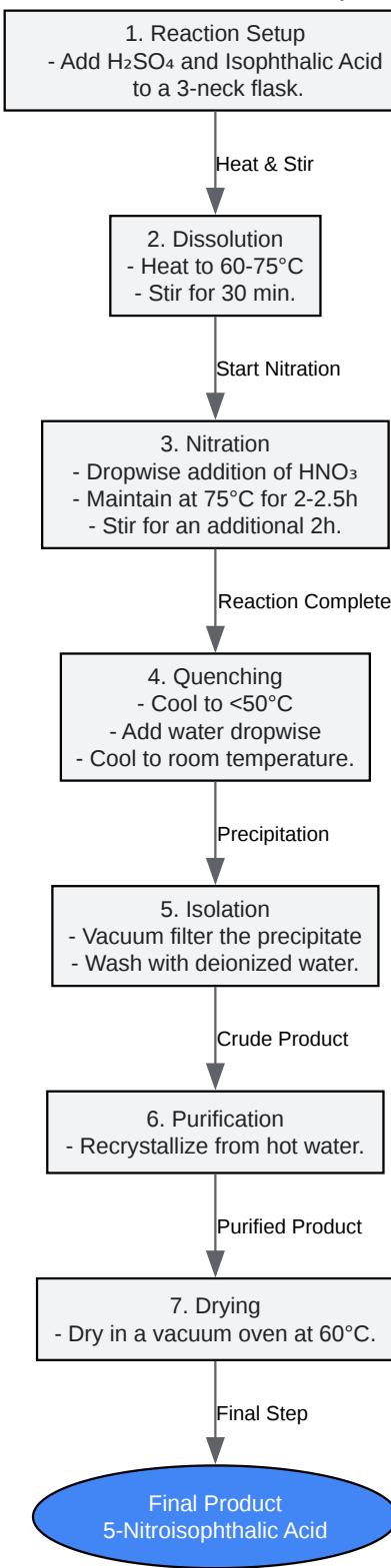
Data Summary

The following table summarizes typical quantitative data obtained from the synthesis of **5-Nitroisophthalic acid**.

Parameter	Value	Reference(s)
Molecular Formula	C ₈ H ₅ NO ₆	[4]
Molecular Weight	211.13 g/mol	[1] [4]
Appearance	Light cream/white crystalline powder	[1] [2]
Melting Point	259-261 °C	[1]
Yield	88-90%	[2] [4]
Purity	>99%	[4] [5]
Solubility	Soluble in hot water, alcohol, ether.	[3]

Experimental Workflow Diagram

Synthesis Workflow for 5-Nitroisophthalic Acid

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Caption: Step-by-step workflow for the synthesis of **5-Nitroisophthalic acid**.

Safety Precautions

- This synthesis involves the use of strong and corrosive acids (concentrated sulfuric and nitric acid). Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
- The nitration reaction is exothermic and can proceed rapidly if the addition of nitric acid is not carefully controlled. Monitor the reaction temperature closely.
- Quenching the reaction with water is also highly exothermic. Add water slowly and with adequate cooling to prevent splashing and uncontrolled boiling.

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